molecular formula C13H17NO5S B2835623 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide CAS No. 898425-13-3

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide

Cat. No.: B2835623
CAS No.: 898425-13-3
M. Wt: 299.34
InChI Key: HAFJOJXOLDKJAT-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a dioxidotetrahydrothiophenyl group and two methoxy groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-18-10-3-4-11(12(7-10)19-2)13(15)14-9-5-6-20(16,17)8-9/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFJOJXOLDKJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide typically involves the following steps:

    Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with 2,4-dimethoxybenzoic acid: The dioxidotetrahydrothiophenyl group is then coupled with 2,4-dimethoxybenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide derivatives.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in modulating biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl group can interact with proteins or enzymes, potentially modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide core, which may confer unique chemical and biological properties compared to its analogs.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antioxidant and anticancer activities.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H13N1O4SC_{12}H_{13}N_{1}O_{4}S and has a molecular weight of approximately 273.30 g/mol. The structural features include a thiolane ring with a dioxo substituent and a dimethoxybenzamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include the formation of the thiolane ring followed by functionalization to introduce the dimethoxybenzamide group.

Antioxidant Activity

Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing oxadiazole and thioether functionalities have demonstrated moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Anticancer Activity

In vitro studies have revealed that this compound exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, including A549 (lung cancer) and others. The results are summarized in the following table:

CompoundCell LineIC50 (µg/mL)Activity Level
11bA54911.20High
11cA54915.73Moderate
13bA54959.61Low
14bA54927.66Moderate

These findings indicate that certain derivatives of the compound can inhibit cancer cell proliferation effectively .

Case Studies

A notable case study involved the evaluation of various derivatives of this compound in terms of their cytotoxic effects on human lung cancer cells. The study employed molecular docking techniques to predict interactions between the compounds and target proteins involved in cancer progression. The most effective derivative was identified as having an IC50 value significantly lower than that of standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxybenzamide, and what key reaction parameters influence yield?

  • Methodology : The synthesis typically involves coupling a thiolane derivative (e.g., 1,1-dioxothiolan-3-amine) with 2,4-dimethoxybenzoyl chloride under basic conditions. Solvents like dimethylformamide (DMF) or dichloromethane are used, with triethylamine as a base to neutralize HCl byproducts. Reaction temperatures are maintained at 0–25°C to minimize side reactions. Purification via silica gel chromatography or recrystallization is critical for isolating high-purity product .
  • Key Parameters : Solvent polarity, stoichiometric ratios, and reaction time significantly affect yield. For instance, excess benzoyl chloride (1.2–1.5 eq) improves conversion rates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy groups (δ 3.8–4.0 ppm for OCH3_3), the thiolan ring (δ 2.5–3.5 ppm for S-CH2_2), and the benzamide carbonyl (δ ~165 ppm).
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (S=O stretching) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+^+) at m/z 323.3 (calculated) .

Q. What are the primary chemical properties influencing its stability under laboratory conditions?

  • Stability Factors : The compound is sensitive to prolonged exposure to light and moisture due to the sulfone (dioxothiolan) group. Storage at −20°C under argon is recommended. In solution (e.g., DMSO), stability decreases after 48 hours, necessitating fresh preparation for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for analogous benzamide-thiolane derivatives?

  • Approach : Systematic optimization using design of experiments (DoE) is advised. For example, varying solvents (DMF vs. THF), bases (triethylamine vs. pyridine), and reaction times (2–24 hrs) can identify optimal conditions. Contradictions in yields often arise from incomplete purification or side reactions (e.g., hydrolysis of the benzoyl chloride); TLC monitoring (Rf_f = 0.3 in ethyl acetate/hexane) ensures reaction completion .

Q. What in silico strategies are effective for predicting the biological targets of this compound?

  • Methods :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., G-protein-coupled receptors). The thiolan sulfone group may act as a hydrogen-bond acceptor, while methoxy groups enhance lipophilicity .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogues to predict bioavailability and target affinity .

Q. How does the stereochemistry of the thiolan ring impact biological activity, and how can this be experimentally validated?

  • Stereochemical Influence : The 3-position configuration (R vs. S) affects binding to chiral targets. For validation:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column.
  • In Vitro Assays : Compare IC50_{50} values of enantiomers against cancer cell lines (e.g., MCF-7) or microbial strains. Preliminary data suggest the R-enantiomer exhibits 2–3x higher activity in apoptosis induction .

Q. What strategies mitigate side reactions during functionalization of the benzamide core (e.g., halogenation or alkylation)?

  • Optimization :

  • Halogenation : Use N-bromosuccinimide (NBS) in CCl4_4 at 0°C to minimize overhalogenation.
  • Alkylation : Protect the amide nitrogen with a Boc group before introducing alkyl halides. Deprotection with TFA restores reactivity .
    • Monitoring : LC-MS tracks intermediates, ensuring selective modification .

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